molecular formula C8H12N4O2 B8238931 Methyl 3-(dimethylamino)-2-(1H-1,2,3-triazol-1-yl)acrylate CAS No. 1021869-28-2

Methyl 3-(dimethylamino)-2-(1H-1,2,3-triazol-1-yl)acrylate

Cat. No. B8238931
CAS RN: 1021869-28-2
M. Wt: 196.21 g/mol
InChI Key: UVCNAVLTBHCWPP-SREVYHEPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(dimethylamino)-2-(1H-1,2,3-triazol-1-yl)acrylate is a useful research compound. Its molecular formula is C8H12N4O2 and its molecular weight is 196.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-(dimethylamino)-2-(1H-1,2,3-triazol-1-yl)acrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(dimethylamino)-2-(1H-1,2,3-triazol-1-yl)acrylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Application in Organic Chemistry

Methyl 3-(dimethylamino)-2-(1H-1,2,3-triazol-1-yl)acrylate has been utilized in the synthesis of a variety of organic compounds. For instance, it has been used in the efficient synthesis of 5-fluoroalkylated 1H-1,2,3-triazoles through regiospecific 1,3-dipolar cycloaddition reactions (Peng & Zhu, 2003). Additionally, it serves as a precursor in the synthesis of pyrimidine-4(3H)-ones by reacting with aliphatic and aromatic amidines (Sokolenko et al., 2017).

Role in the Formation of Novel Compounds

This chemical is instrumental in forming new classes of compounds. For example, its transformation into imidazo-[1,2-a]pyridines and imidazo[1,2-a]pyrimidines has been documented, contributing to the diversification of heterocyclic compounds (Kolar et al., 1996).

Nonlinear Optical Properties and Chemosensing

The compound has been studied for its potential in nonlinear optical properties and as a fluorescent chemosensor. It was found to exhibit distinct behaviors at different laser intensities, suggesting potential applications in optical devices (Rahulan et al., 2014).

Antiviral Activities

Research has also explored its derivatives for antiviral activities. Derivatives of this compound have shown effectiveness against various strains of influenza A and B viruses, indicating its potential in medicinal chemistry for developing antiviral agents (He et al., 2014).

Polymer Synthesis

Methyl 3-(dimethylamino)-2-(1H-1,2,3-triazol-1-yl)acrylate is also a starting material in the synthesis of polymers. Its application in polymer chemistry, particularly in the development of polymers with specific properties, has been investigated (Mendes et al., 2014).

properties

IUPAC Name

methyl (Z)-3-(dimethylamino)-2-(triazol-1-yl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O2/c1-11(2)6-7(8(13)14-3)12-5-4-9-10-12/h4-6H,1-3H3/b7-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVCNAVLTBHCWPP-SREVYHEPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C(=O)OC)N1C=CN=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(/C(=O)OC)\N1C=CN=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(dimethylamino)-2-(1H-1,2,3-triazol-1-yl)acrylate

CAS RN

1021869-28-2
Record name methyl 3-(dimethylamino)-2-(1H-1,2,3-triazol-1-yl)acrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.234.440
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(dimethylamino)-2-(1H-1,2,3-triazol-1-yl)acrylate
Reactant of Route 2
Reactant of Route 2
Methyl 3-(dimethylamino)-2-(1H-1,2,3-triazol-1-yl)acrylate
Reactant of Route 3
Reactant of Route 3
Methyl 3-(dimethylamino)-2-(1H-1,2,3-triazol-1-yl)acrylate
Reactant of Route 4
Reactant of Route 4
Methyl 3-(dimethylamino)-2-(1H-1,2,3-triazol-1-yl)acrylate
Reactant of Route 5
Reactant of Route 5
Methyl 3-(dimethylamino)-2-(1H-1,2,3-triazol-1-yl)acrylate
Reactant of Route 6
Reactant of Route 6
Methyl 3-(dimethylamino)-2-(1H-1,2,3-triazol-1-yl)acrylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.